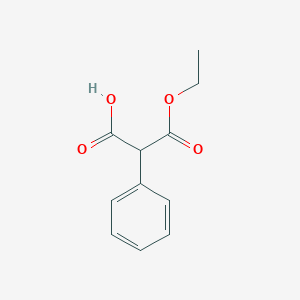

3-Ethoxy-3-oxo-2-phenylpropanoic acid

Overview

Description

The compound of interest, 3-Ethoxy-3-oxo-2-phenylpropanoic acid, is closely related to various compounds studied for their chemical and biological properties. While the exact compound is not directly studied in the provided papers, related compounds with similar structures have been investigated for their potential applications in medicine, their role in biosynthesis, and their physical and chemical characteristics.

Synthesis Analysis

The synthesis of related compounds involves various chemical reactions and pathways. For instance, the preparation of (S)-3-hydroxy-3-phenylpropanoic acid, a potential precursor to antidepressant drugs, involves a chemo-enzymatic route using Porcine pancreas lipase as a biocatalyst . Similarly, the synthesis of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid is achieved through optical resolution, indicating the importance of stereochemistry in the synthesis of such compounds . These methods highlight the complexity and precision required in synthesizing structurally specific compounds.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray crystallography and spectroscopic methods. For example, the crystal structure of (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid is stabilized through various intramolecular and intermolecular interactions, as revealed by Hirshfeld surface analysis and PIXEL method . Another compound, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, also displays a complex network of interactions contributing to its stability . These studies provide insight into the factors that influence the stability and reactivity of such compounds.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in various studies. For instance, the one-electron oxidation of 2-(4-methoxyphenyl)-2-methylpropanoic acid and related compounds has been investigated, revealing the influence of structural effects and pH on side-chain fragmentation reactivity . This study provides valuable information on the electronic properties and potential reaction pathways of such compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are crucial for their potential applications. The nonlinear optical (NLO) activity of certain compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid, has been confirmed experimentally, indicating their potential use in optical applications . Additionally, the insulin-sensitizing activity of (S)-2-ethoxy-3-phenylpropanoic acid derivatives has been evaluated, showing promise for the treatment of type 2 diabetes . These properties are determined by the molecular structure and the presence of specific functional groups.

Scientific Research Applications

Synthesis and Chemical Properties

- 3-Ethoxy-3-oxo-2-phenylpropanoic acid esters have been utilized in reactions with tetrazol-5-amine, leading to the synthesis of compounds like ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, which show potential for further nucleophilic substitutions (Goryaeva et al., 2015). This underscores the chemical versatility of the acid's derivatives in creating nucleophilically active compounds.

- Investigations into the nonlinear optical (NLO) activity of similar derivatives have shown significant promise. Specifically, derivatives of 3-Ethoxy-3-oxo-2-phenylpropanoic acid have displayed notable NLO activity, making them candidates for applications in optical technologies (Venkatesan et al., 2016).

Biological Applications

- Derivatives of 3-Ethoxy-3-oxo-2-phenylpropanoic acid have been synthesized and evaluated for their insulin-sensitizing activities, with some compounds showing more potent activity than established drugs like rosiglitazone (Cai & Xie, 2006). This highlights the potential of these compounds in the management of type 2 diabetes.

Catalysis and Synthesis Enhancements

- The compound and its derivatives have been used in boric acid-catalyzed multi-component reactions, facilitating efficient synthesis of 4H-isoxazol-5-ones in aqueous medium. This method stands out for its efficiency, simplicity, and eco-friendliness (Kiyani & Ghorbani, 2015).

Advanced Material Synthesis

- The structural flexibility of 3-Ethoxy-3-oxo-2-phenylpropanoic acid derivatives allows for the synthesis of complex molecules, including those with potential for forming nickel(ii) and copper(ii) complexes. These complexes have been explored for their use as new O,N,O-tridentate ligands (Kudyakova et al., 2009).

Safety and Hazards

3-Ethoxy-3-oxo-2-phenylpropanoic acid should be handled with care to avoid contact with skin and eyes. It is recommended to avoid formation of dust and aerosols . It is toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients. It is a moderate to severe irritant to the skin and eyes .

Mechanism of Action

Target of Action

The primary targets of 3-Ethoxy-3-oxo-2-phenylpropanoic acid are L-phenylalanine dehydrogenase , Hydroxyacid oxidase 1 , and Indole-3-pyruvate decarboxylase . These enzymes play crucial roles in various biochemical pathways, including amino acid metabolism and oxidative reactions.

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby influencing their catalytic activities. For instance, it may inhibit the activity of L-phenylalanine dehydrogenase, which is involved in the metabolism of the amino acid phenylalanine .

Biochemical Pathways

The compound affects several biochemical pathways. It is involved in the metabolism of phenylalanine and tyrosine . It also plays a role in the synthesis of 3-phenyllactic acid , a compound with antimicrobial properties.

Pharmacokinetics

It is known to be soluble in water , which suggests it could be readily absorbed and distributed in the body. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with its targets. For example, by inhibiting L-phenylalanine dehydrogenase, it could potentially affect the levels of phenylalanine in the body . This could have implications for conditions such as phenylketonuria, a genetic disorder characterized by high levels of phenylalanine.

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, the compound’s efficacy could be influenced by factors such as pH and the presence of other compounds in the body.

properties

IUPAC Name |

3-ethoxy-3-oxo-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-2-15-11(14)9(10(12)13)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INQWZSLKTMTMSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369618 | |

| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Ethoxy-3-oxo-2-phenylpropanoic acid | |

CAS RN |

17097-90-4 | |

| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369618 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-3-oxo-2-phenylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[2-(3,5-Dimethyl-2-oxocyclohexyl)-2-hydroxyethyl]piperidine-2,6-dione](/img/structure/B95993.png)

![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)